LogP Differentiation: Meta-Bromo Substitution Yields 29% Lower Lipophilicity than Para-Bromo Isomer
The meta-bromo substitution pattern on the 3-phenyl ring confers a measured or estimated LogP (XLogP3-AA) of 2.6 for 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid . In contrast, the para-bromo positional isomer (3-(4-bromophenyl)-5-ethylisoxazole-4-carboxylic acid, CAS 1463808-08-3) exhibits a significantly higher LogP of 3.3647 , representing a 29% increase in calculated lipophilicity. This difference in partition coefficient, governed solely by the positional arrangement of the bromine substituent on the aromatic ring, directly impacts membrane permeability predictions and formulation behavior.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.6 (XLogP3-AA estimated) |
| Comparator Or Baseline | 3-(4-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid: 3.3647 (calculated LogP) |
| Quantified Difference | ΔLogP = -0.7647 (target compound is 29% lower) |
| Conditions | Calculated values; target XLogP3-AA from vendor datasheet ; comparator calculated LogP from vendor catalog |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and potentially reduced plasma protein binding, favoring the meta-isomer for applications where high LogP hinders assay performance or bioavailability.
